1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-24-9-3-4-14(17(24)26)18(27)25-10-7-13(8-11-25)12-28-16-6-2-5-15(23-16)19(20,21)22/h2-6,9,13H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUHQLKCWASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a major glucose transporter responsible for the uptake of glucose into cells. It plays a crucial role in maintaining glucose homeostasis and is particularly important in cells with high energy demands.
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose into cells. The IC50 value, a measure of the compound’s effectiveness in inhibiting GLUT1, is 2 nM in vitro and 3.2 nM in Hela-MaTu cells.
Biological Activity
1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of 368.35 g/mol. This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Pyridine Rings : Often associated with various pharmacological activities.
- Piperidine Moiety : Known for its role in drug design due to its ability to interact with biological targets.
- Dihydropyridinone Structure : Imparts stability and can influence the compound's reactivity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine and pyridine can inhibit the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
The proposed mechanisms by which these compounds exert their effects include:
- Inhibition of Enzyme Activity : Compounds targeting specific enzymes involved in cancer proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
In vitro studies have demonstrated that certain derivatives can inhibit critical enzymes such as RmlA, which is essential in bacterial cell wall synthesis, suggesting potential applications beyond oncology.
Study 1: Cytotoxicity Evaluation
A series of experiments were conducted to evaluate the cytotoxic effects of 1-Methyl derivatives on various cancer cell lines. The results indicated that while some compounds showed moderate activity, others exhibited potent cytotoxicity comparable to established chemotherapeutics.
Study 2: Enzyme Inhibition Assay
In a separate study focusing on enzyme inhibition, it was found that the compound significantly inhibited the activity of RmlA with an IC50 value of 31.25 µg/mL, indicating its potential as a lead compound for developing antibacterial agents.
Comparison with Similar Compounds
Core Heterocycle Derivatives
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid (): Shares the 1-methyl-1,2-dihydropyridin-2-one core but replaces the piperidine-carbonyl group with a boronic acid. Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, making this compound a synthetic intermediate rather than a bioactive agent. Molecular weight: ~167.95 g/mol (estimated).
- 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide (): Retains the dihydropyridine core but incorporates cyano, mercapto, and carboxamide groups.
Piperidine-Linked Analogues
- (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone (): Features a piperidine-carbonyl linkage to a pyridine ring but substitutes the trifluoromethyl group with a 3-fluoro-4-methylphenyl moiety. Molecular formula: C20H23FN2O; molecular weight: 326.41 g/mol. The fluorine atom may enhance bioavailability compared to non-halogenated analogues .
- 6-(1H-1,2,4-Triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (): Replaces the dihydropyridinone core with a dihydropyridazinone and introduces a triazolyl group. Molecular weight: 405.4 g/mol. The triazole group could improve solubility and hydrogen-bonding capacity compared to the target compound .
Trifluoromethylpyridine Derivatives
- 2-Acetyl-6-methylpyridine (): A simpler analogue lacking the dihydropyridinone and piperidine groups. Molecular formula: C8H9NO; molecular weight: 135.16 g/mol. The acetyl group at position 2 highlights the versatility of pyridine derivatives in medicinal chemistry .
Key Observations:
Trifluoromethyl Group: Present in both the target compound and ’s analogue, this group is known to improve metabolic resistance and membrane permeability .
Bioactivity Potential: While explicit data on the target compound’s bioactivity is absent, structurally related compounds (e.g., ) have shown promise in drug discovery pipelines, particularly in kinase inhibition and antimicrobial activity .
Q & A
Q. Table 1: Representative Synthetic Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Trifluoromethylation | KF, DMSO, 80°C, 12h | Not reported | |
| Piperidine Coupling | NaOH, CH₂Cl₂, RT, 6h | 99% purity | |
| Cyclization | H₂SO₄, reflux, 3h | 67% (analogous) |
Basic: How should researchers characterize this compound’s structural and chemical properties?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C/¹⁹F NMR : Confirm the presence of trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR) and dihydropyridinone protons (δ 5.5–6.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 176–190°C for related trifluoromethylpyridinones ).
- Chromatography : HPLC or GC-MS to assess purity (>99% as in analogous syntheses ).
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Refer to hazard codes and handling guidelines from analogous fluorinated piperidine/pyridine systems:
- Safety Codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- Storage : Store in airtight containers at –20°C, away from moisture and light.
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
Advanced: How can synthetic yields be optimized for the trifluoromethylpyridine moiety?
Methodological Answer:
Challenges include low yields due to side reactions (e.g., defluorination). Strategies:
- Reagent Selection : Use anhydrous KF with crown ethers to enhance fluorination efficiency .
- Solvent Optimization : Replace DMSO with polar aprotic solvents like DMF to stabilize intermediates.
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition.
Q. Table 2: Yield Optimization for Trifluoromethylpyridine Derivatives
| Reagent System | Solvent | Temperature | Yield Improvement | Reference |
|---|---|---|---|---|
| KF/18-crown-6 | DMF | 120°C | +25% | |
| KF (anhydrous) | DMSO | 80°C | Baseline |
Advanced: How is the pharmacological activity of such compounds evaluated preclinically?
Methodological Answer:
- Acute Toxicity : Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring mortality and organ toxicity over 14 days .
- Analgesic Activity : Use the hot-plate test (55°C) in CD-1 mice; measure latency to pain response post-administration. Data analyzed via GraphPad Prism .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Common issues include overlapping NMR signals or unexpected MS fragments. Solutions:
- 2D NMR (COSY, HSQC) : Resolve proton-carbon correlations for ambiguous signals (e.g., diastereotopic protons) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon frameworks.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16).
Example : In a study of 4-(trifluoromethyl)pyridin-2-ones, HSQC confirmed assignments of CF₃-associated carbons, resolving earlier misassignments .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Structural Modifications : Replace hydrophobic groups (e.g., methyl) with hydroxyl or amine moieties.
Advanced: How to validate target engagement in mechanistic studies?
Methodological Answer:
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins.
- Crystallography : Co-crystallize the compound with its target (e.g., kinases) to confirm binding modes.
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts post-treatment to infer target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
